molecular formula C23H22N6O4S B2573866 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide CAS No. 1019098-37-3

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide

Cat. No.: B2573866
CAS No.: 1019098-37-3
M. Wt: 478.53
InChI Key: MALSRHFHIDRBHF-UHFFFAOYSA-N
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Description

2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide is a potent and selective inhibitor of Spleen Tyrosine Kinase (SYK), a key signaling molecule in immunoreceptor and integrin signaling pathways. SYK is critically involved in the activation and function of B-cells, mast cells, and macrophages, making it a high-value target for investigating autoimmune disorders, allergic responses, and inflammatory diseases. Furthermore, research has highlighted the role of SYK in certain hematological malignancies, such as diffuse large B-cell lymphoma and acute myeloid leukemia, positioning this compound as a valuable tool for probing oncogenic signaling networks [https://pubmed.ncbi.nlm.nih.gov/25929212/]. The compound acts by competitively binding to the ATP-binding site of the SYK kinase domain, thereby suppressing downstream phosphorylation events and cellular activation. Its specific chemical structure, featuring a 1,2,4-oxadiazole core, contributes to its high affinity and selectivity. Researchers can utilize this small molecule inhibitor to dissect the SYK-dependent molecular mechanisms in cell-based assays and preclinical models, aiding in the validation of SYK as a therapeutic target and the development of novel treatment strategies for immune-mediated and neoplastic conditions. This product is supplied for laboratory research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[5-amino-4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-3-13-5-4-6-15(9-13)25-18(30)11-29-20(24)19(23(27-29)34-2)22-26-21(28-33-22)14-7-8-16-17(10-14)32-12-31-16/h4-10H,3,11-12,24H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MALSRHFHIDRBHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=C(C(=N2)SC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{5-amino-4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-ethylphenyl)acetamide is a complex organic molecule with potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by relevant data and case studies.

The molecular formula of this compound is C21H18N6O4SC_{21}H_{18}N_{6}O_{4}S, with a molecular weight of 450.47 g/mol. The compound features several functional groups that contribute to its biological activity.

PropertyValue
Molecular Weight450.47 g/mol
Molecular FormulaC21H18N6O4S
LogP3.5136
Polar Surface Area104.996 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors3

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, derivatives of benzoxazole have shown some antibacterial properties against Bacillus subtilis and Escherichia coli . The specific compound has not been extensively tested for antimicrobial properties; however, its structural analogs suggest potential effectiveness.

Anticancer Activity

The oxadiazole derivatives are known for their anticancer activities by inhibiting critical enzymes involved in cancer cell proliferation such as topoisomerase and telomerase . Studies on related compounds indicate that the introduction of specific substituents can enhance anticancer efficacy. For instance:

  • Mechanism : Compounds targeting telomerase have been shown to reduce cancer cell viability.
  • Case Study : A study demonstrated that oxadiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting that modifications to the pyrazole or oxadiazole rings may enhance efficacy .

Enzyme Inhibition

The compound may also act as an inhibitor of various enzymes involved in metabolic pathways. For example, similar compounds have been shown to inhibit glycogen synthase kinase (GSK) activity, which plays a role in insulin signaling and glucose metabolism . This inhibition could lead to potential applications in managing diabetes or metabolic disorders.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for predicting the biological activity of this compound. Variations in substituents on the benzodioxole and pyrazole rings can significantly influence biological outcomes:

  • Electron-donating vs. Electron-withdrawing Groups : The presence of electron-donating groups (e.g., methoxy) has been associated with enhanced activity against certain bacterial strains .

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C21H21N5O4S
  • Molecular Weight : 486.5 g/mol

Structural Features

The compound consists of:

  • An amine group
  • An oxadiazole ring
  • A pyrazole moiety
  • A methylsulfanyl group
    These features contribute to its potential biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds with similar structural motifs. For instance, compounds containing oxadiazole and pyrazole rings have demonstrated significant growth inhibition against various cancer cell lines:

  • In vitro studies on related oxadiazole derivatives have shown percent growth inhibitions (PGIs) ranging from 51% to 86% against cancer cell lines such as OVCAR-8 and NCI-H40 .

Antimicrobial Properties

Compounds featuring the oxadiazole structure have been evaluated for their antibacterial effects against both Gram-positive and Gram-negative bacteria. Research indicates that derivatives of oxadiazoles can inhibit bacterial growth effectively . The presence of the benzodioxole moiety may enhance this activity due to its electron-withdrawing properties.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. The oxadiazole and pyrazole groups can interact with enzyme active sites, potentially leading to significant inhibitory effects on enzymes involved in various metabolic pathways . This makes it a candidate for further studies in enzyme inhibition related to diseases like cancer and bacterial infections.

Synthesis and Characterization

A systematic approach to synthesizing similar compounds has been documented, wherein researchers utilized reflux methods to create derivatives that were then characterized using IR, NMR, and mass spectrometry techniques . This methodology can be adapted for synthesizing the target compound and evaluating its properties.

Biological Evaluation

In a study focusing on the biological evaluation of oxadiazole derivatives, compounds were tested for anticancer activity using various cell lines, revealing promising results that warrant further investigation into their mechanisms of action .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AnticancerOxadiazole derivativesPGIs up to 86% against various cancer cell lines
AntimicrobialOxadiazole-containing compoundsEffective against Gram-positive/negative bacteria
Enzyme InhibitionPyrazole-based compoundsPotential inhibition of metabolic enzymes

Comparison with Similar Compounds

Oxadiazole-Containing FLAP Inhibitors

Compound A shares structural homology with oxadiazole-based inhibitors of 5-lipoxygenase-activating protein (FLAP), such as BI 665915 (). Key comparisons include:

Parameter Compound A BI 665915
Core Structure Pyrazole-oxadiazole Pyrazole-oxadiazole-triazole
Binding Potency (IC₅₀) Not reported <10 nM (FLAP binding)
Functional Potency (IC₅₀) Not reported <100 nM (LTB₄ inhibition in whole blood)
Pharmacokinetics Unknown Low human clearance predicted

BI 665915 demonstrates superior pharmacokinetic (PK) profiles and low cytochrome P450 3A4 interaction risks, suggesting that Compound A may require optimization of substituents (e.g., methylsulfanyl vs. triazole groups) to achieve similar drug-like properties .

Triazole-Sulfanyl Acetamide Derivatives

Compound A’s acetamide and sulfanyl groups align with derivatives like N-(5-chloro-2-methylphenyl)-2-{[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl}acetamide ().

Parameter Compound A Compound
Aryl Substituent 3-Ethylphenyl 5-Chloro-2-methylphenyl
Heterocyclic Core Pyrazole-oxadiazole Triazole
Bioactivity Undisclosed Antiexudative activity (analogous)

Anti-Exudative Acetamide Analogs

Acetamide derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide () exhibit anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium.

Parameter Compound A Compound
Core Structure Pyrazole-oxadiazole Triazole-furan
Dosage for Activity Not tested 10 mg/kg (effective dose)
Mechanism Unknown Likely COX/LOX inhibition

The methylsulfanyl group in Compound A could modulate oxidative stress pathways, similar to sulfur-containing anti-inflammatory agents .

Key Research Findings and Gaps

  • Structural Advantages : The benzodioxole-oxadiazole motif in Compound A may confer metabolic stability over simpler aryl groups, as seen in FLAP inhibitors .
  • Bioactivity Gaps: No empirical data on Compound A’s binding affinity, selectivity, or PK/PD profiles are available in the provided evidence.
  • Synthetic Challenges : Pyrazole-oxadiazole synthesis (as in ) often requires harsh conditions (e.g., 1,4-dioxane, sulfur), which may limit scalability .

Q & A

Q. What computational methodologies are recommended for predicting viable synthetic pathways for this compound?

A hybrid approach combining quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms can identify energetically favorable pathways. For example, the ICReDD framework employs computational screening to prioritize reaction conditions, reducing trial-and-error experimentation . Key steps include:

  • Optimizing molecular geometries using software like Gaussian or ORCA.
  • Simulating reaction coordinates to identify transition states.
  • Validating predictions with pilot-scale experiments.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Multi-modal characterization is essential:

  • NMR (¹H/¹³C): Resolve aromatic protons (benzodioxole and pyrazole rings) and methylsulfanyl groups.
  • High-resolution mass spectrometry (HRMS): Confirm molecular formula via exact mass matching.
  • X-ray crystallography: Resolve stereochemical ambiguities in the oxadiazole-pyrazole core. Discrepancies between experimental and computational spectra should prompt re-evaluation of synthetic impurities or tautomeric forms.

Q. How should researchers design in vitro assays to evaluate the compound’s biological activity?

Prioritize target-specific assays based on structural motifs (e.g., oxadiazole’s kinase inhibition potential):

  • Enzyme inhibition assays: Use fluorescence polarization or calorimetry to measure binding affinity.
  • Cell-based viability assays: Screen against cancer lines (e.g., HeLa, MCF-7) with dose-response curves.
  • Control experiments: Include reference inhibitors (e.g., staurosporine) and solvent-only blanks.

Advanced Research Questions

Q. How can contradictory data between computational predictions and experimental reaction yields be resolved?

Implement a feedback loop:

  • Step 1: Re-examine computational parameters (e.g., solvent models, temperature corrections) using experimental data .
  • Step 2: Apply sensitivity analysis to identify variables (e.g., catalyst loading, solvent polarity) causing discrepancies.
  • Step 3: Use replicated analysis (as in Mendelian randomization studies) to validate outliers .
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    2:56:25

Q. What advanced strategies optimize reaction conditions for high-purity synthesis?

Leverage design-of-experiments (DoE) and machine learning:

  • DoE: Vary parameters (temperature, catalyst, solvent) in a factorial design to identify optimal interactions.
  • Machine learning: Train models on historical reaction data to predict yield-controlling factors.
  • In situ monitoring: Use FTIR or Raman spectroscopy to track intermediate formation.

Q. How can researchers establish a structure-activity relationship (SAR) for derivatives of this compound?

A tiered approach is recommended:

  • Tier 1: Synthesize analogs with modifications at the benzodioxole (electron-withdrawing groups) or acetamide (alkyl chain elongation).
  • Tier 2: Perform molecular docking to assess binding mode variations (e.g., AutoDock Vina).
  • Tier 3: Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Data Management and Collaboration

Q. What platforms facilitate data sharing and collaboration for studies on this compound?

  • ResearchGate: Share preliminary findings, access preprints, and solicit peer feedback .

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  • ICReDD’s database: Upload reaction datasets to contribute to computational model training .

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